Telinavir
准备方法
合成路线和反应条件: 替利那韦的合成涉及多个步骤,包括形成关键中间体及其随后的偶联。 其中一条主要的合成路线涉及在受控条件下使特定氨基酸与喹啉衍生物反应以形成所需的产物 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。
工业生产方法: 替利那韦的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括精确控制温度、压力和反应时间。 最终产品然后使用结晶和色谱等技术进行纯化,以确保其符合药典标准 .
化学反应分析
反应类型: 替利那韦会经历各种化学反应,包括:
氧化: 替利那韦可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以将替利那韦转化为其还原形式。
取代: 替利那韦可以进行取代反应,其中特定的官能团被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生喹啉衍生物,而还原可能会产生胺衍生物 .
科学研究应用
替利那韦已被探索用于各种科学研究应用,包括:
化学: 用作模型化合物来研究反应机理和合成方法。
生物学: 研究其抑制 HIV 蛋白酶的潜力,使其成为抗病毒治疗的候选药物.
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
替利那韦通过抑制 HIV 蛋白酶的活性来发挥作用,HIV 蛋白酶是一种对传染性病毒颗粒成熟至关重要的酶。 通过与蛋白酶的活性位点结合,替利那韦阻止了病毒多蛋白的裂解,从而导致形成未成熟且不可感染的病毒颗粒 . 这种机制破坏了病毒的复制周期,从而降低了感染者体内的病毒载量。
类似化合物:
奈非那韦: 另一种具有类似作用机制的 HIV 蛋白酶抑制剂.
沙奎那韦: 也抑制 HIV 蛋白酶,但其化学结构和药代动力学特性不同.
利托那韦: 与其他蛋白酶抑制剂联合使用以增强其疗效.
替利那韦的独特性: 替利那韦因其对 HIV 蛋白酶的特异性结合亲和力和抑制活性而独一无二。 其化学结构使其能够有效抑制这种酶,使其成为抗病毒治疗的有希望的候选药物 .
相似化合物的比较
Nelfinavir: Another HIV protease inhibitor with a similar mechanism of action.
Saquinavir: Also inhibits HIV protease but differs in its chemical structure and pharmacokinetic properties.
Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness of Telinavir: this compound is unique due to its specific binding affinity and inhibitory activity against HIV protease. Its chemical structure allows for effective inhibition of the enzyme, making it a promising candidate for antiviral therapy .
属性
IUPAC Name |
(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOGIOHVCEKS-HZFUHODCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143224-34-4 | |
Record name | Telinavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telinavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TELINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。